Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S548705
  • CAS No.:

    1016971-82-6
  • Molecular Formula:

    C28H31N7O4
  • Molecular Weight:

    529.6 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire
CAS Number 1016971-82-6
Product Name Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-
IUPAC Name N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide
Molecular Formula C28H31N7O4
Molecular Weight 529.6 g/mol
InChI InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37)
InChI Key WHHFZOIADLFZRX-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O
Solubility Soluble in DMSO, not in water
Synonyms INH13; INH 13; INH-13.
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O

INH-13 is a Aurora inhibitor.

Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 529.6 g/mol
XLogP3 3.1
Exact Mass 529.24375
Appearance white solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates Modify: 2022-04-08

1. Jayashankar, L.; Syama Sundar, B.. Quantitative structure activity relationship for the computational prediction of Aurora-​B inhibitors. From Journal of Pharmaceutical Sciences and Research (2010), 2(4), 272-277.

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